3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one
説明
特性
分子式 |
C19H15N3OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
3-[(2-phenyl-1,3-thiazol-5-yl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H15N3OS/c23-18-16-9-5-4-8-14(16)10-17(22-18)20-11-15-12-21-19(24-15)13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,20,22,23) |
InChIキー |
CMFIWGMTQHIBIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CNC3=CC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a phenyl-substituted thiazole precursor.
Attachment of the Isoquinolinone Moiety: Through a series of condensation and cyclization reactions.
Final Coupling Step:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or isoquinolinone rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological or chemical properties.
科学的研究の応用
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is a complex organic compound with a molecular formula of C19H15N3OS and a molecular weight of approximately 333.4 g/mol. It is characterized by a thiazole ring and an isoquinolinone moiety, giving it unique structural features. The compound combines various functional groups, contributing to its potential biological activity and chemical reactivity.
Potential Applications
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one may have diverse applications across several fields due to its unique properties.
- Therapeutic Agent The compound exhibits potential biological activities, particularly as a therapeutic agent. Compounds with similar structures can interact with specific molecular targets, such as enzymes or receptors, potentially leading to the inhibition or activation of pathways that result in observable biological effects.
- Interaction Studies Interaction studies of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one focus on its mechanism of action involving specific molecular targets. These interactions may lead to significant biological effects, such as modulation of enzymatic activity or receptor signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and potential therapeutic uses.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
類似化合物との比較
Substituent Effects on Anticancer Activity
The 3-amino group of isoquinolin-1(2H)-one derivatives is a key determinant of bioactivity. Comparative studies reveal:
- Thiazolyl substituents: Compounds with thiazolyl groups at the 3-amino position, such as 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12), exhibit potent antiproliferative activity (average log GI50 = -5.18) against breast (MDA-MB-468), renal (A498), and CNS (SNB-75) cancer cell lines . The phenylthiazole moiety in the target compound likely enhances lipophilicity, improving membrane permeability compared to simpler thiazoles.
- Pyrazolyl substituents: Derivatives like 3-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]isoquinolin-1(2H)-one (10) show selectivity for leukemia (RPMI-8226) and ovarian (OVCAR-4) cancers but lower potency (log GI50 = -4.8) than thiazolyl analogues .
- Aryl substituents: Bulky or electron-withdrawing groups at the 3-amino group (e.g., nitro or trifluoromethyl) reduce activity, highlighting the importance of balanced steric and electronic properties .
Table 1: Anticancer Activity of Selected Isoquinolin-1(2H)-one Derivatives
Role of the C(4) Position
Substituents at the C(4) position of the isoquinolinone core generally diminish activity. For example, derivatives with methyl or hydroxy groups at C(4) show reduced growth inhibition compared to unsubstituted analogues . However, compounds like 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0) retain moderate activity due to the hydrophilic 5-hydroxy group, suggesting context-dependent effects .
Structural and Functional Comparisons
- Thiazole vs. Thioether Linkages: The target compound’s aminomethyl-thiazole linkage differs from the thioether group in 9c (3-(((1-(2-hydroxyethyl)-5-nitro-1H-benzo[d]imidazol-2-yl)methyl)thio)isoquinolin-1(2H)-one). The thioether group in 9c confers higher polarity (logP = 2.1 vs.
- Phenylthiazole vs. Pyrimidinyl Groups: Suzuki–Miyaura coupling-derived analogues with pyrimidinyl groups at C(8) (e.g., (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one) exhibit distinct activity profiles, favoring renal and prostate cancers over breast cancer .
生物活性
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one, with the CAS number 1246961-09-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, and relevant case studies.
The molecular formula of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is , with a molecular weight of approximately 333.41 g/mol. Its structure includes an isoquinoline core linked to a thiazole moiety, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1246961-09-0 |
| Molecular Formula | C₁₉H₁₅N₃OS |
| Molecular Weight | 333.41 g/mol |
| LogP | 4.749 |
| PSA | 86.28 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one. For instance, derivatives of thiazole and isoquinoline have demonstrated selective cytotoxicity against various cancer cell lines. In one study, several synthesized compounds exhibited IC₅₀ values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Compound C | HCT-116 | 7.52 |
These findings suggest that the thiazole and isoquinoline scaffolds may interact with specific molecular targets involved in cancer cell proliferation.
Neuropharmacological Activity
In addition to its anticancer properties, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) , which is a key enzyme in neurodegenerative diseases such as Alzheimer's. A study reported that certain thiazole derivatives exhibited AChE inhibitory activities with IC₅₀ values ranging from 0.10 μM to 11.40 μM, indicating potential for therapeutic applications in cognitive disorders .
Table 2: AChE Inhibitory Activity of Thiazole Derivatives
| Compound | IC₅₀ (μM) |
|---|---|
| Compound D | 0.80 ± 0.05 |
| Compound E | 2.90 ± 0.10 |
| Donepezil (Standard Drug) | 2.16 ± 0.12 |
Case Study 1: Synthesis and Characterization
A recent publication detailed the synthesis of various isoquinoline-thiazole derivatives, including the target compound, using a novel thiation method followed by chemoselective reactions . The synthesized compounds were characterized using NMR and elemental analysis, confirming their structures.
Case Study 2: In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential of these compounds. Preliminary studies involving animal models have suggested that these compounds may possess not only anticancer properties but also neuroprotective effects, warranting further investigation into their mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the isoquinolin-1(2H)-one core in derivatives like 3-(((2-phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one?
- Methodology : The isoquinolin-1(2H)-one scaffold can be synthesized via cyclization reactions using substituted benzamides or aryl amines. For example, tris(methyl)aluminum in 1,2-dichloroethane/toluene under inert atmosphere facilitates regioselective annulation of alkynes with N-alkoxyamides, forming the core structure . Key steps include temperature control (0–90°C) and catalyst selection to avoid side reactions.
Q. How do researchers validate the structural integrity of synthesized derivatives?
- Methodology : Use multi-spectral analysis:
- IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹).
- NMR (¹H/¹³C) to verify substituent positions and aromaticity (e.g., thiazole protons resonate at δ 7.2–8.5 ppm).
- Elemental analysis (C, H, N) to ensure purity (>95%) .
Q. What preliminary assays are used to evaluate anticancer activity?
- Methodology : Screen against the NCI-60 human tumor cell line panel. Compounds are tested at 10 μM in triplicate, with growth inhibition (GI₅₀) and total growth inhibition (TGI) calculated via sulforhodamine B assay. Prioritize compounds with average log GI₅₀ ≤ -5.0 (e.g., thiazolyl-substituted derivatives showed log GI₅₀ = -5.18) .
Advanced Research Questions
Q. How do substituents at the 3-amino group influence cytotoxicity and selectivity in isoquinolin-1(2H)-one derivatives?
- Methodology :
- Thiazolyl/pyrazolyl groups enhance activity by improving target binding (e.g., 3-(1,3-thiazol-2-ylamino) derivatives show selectivity for renal and breast cancer cell lines).
- Bulky/acceptor substituents (e.g., bromophenyl) reduce activity due to steric hindrance or electronic effects.
- Compare log LC₅₀ values to assess selectivity; compounds with log LC₅₀ > -4.0 indicate low nonspecific toxicity .
Q. What computational approaches predict binding modes of thiazole-containing derivatives to oncogenic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of targets like PI3K or PARP.
- Prioritize poses with hydrogen bonds between the thiazole nitrogen and catalytic residues (e.g., Lys833 in PI3Kγ).
- Validate with MD simulations (10 ns) to assess stability of ligand-protein interactions .
Q. How can conflicting SAR data from different cancer cell lines be resolved?
- Methodology :
- Cluster analysis of NCI-60 data to identify cell line-specific sensitivity (e.g., MDA-MB-468 vs. OVCAR-4).
- Pathway enrichment analysis (e.g., KEGG) to link structural features to signaling pathways (e.g., thiazole derivatives may target EGFR or mTOR).
- Validate hypotheses using siRNA knockdown or Western blotting for pathway markers .
Q. What strategies mitigate metabolic instability in the isoquinolin-1(2H)-one scaffold?
- Methodology :
- Microsomal stability assays (human liver microsomes, 1 mg/mL protein, 1 hr incubation) to identify vulnerable sites (e.g., methyleneamino linker).
- Introduce electron-withdrawing groups (e.g., fluorine) or replace labile bonds (e.g., amide → urea) to improve half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
